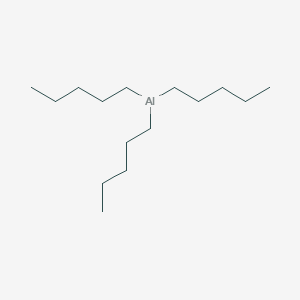
Tripentylalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentylalumane is an organoaluminum compound that has garnered interest in various fields of research due to its unique chemical properties It is characterized by the presence of three pentyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripentylalumane typically involves the reaction of aluminum trichloride with pentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the aluminum compound. The general reaction can be represented as follows:
AlCl3+3C5H11MgBr→Al(C5H11)3+3MgBrCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to reactive intermediates and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Tripentylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pentyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Aluminum oxide and pentyl radicals.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different substituents.
Scientific Research Applications
Tripentylalumane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites.
Mechanism of Action
The mechanism of action of tripentylalumane involves its ability to form strong bonds with other molecules through its aluminum center. This allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the aluminum center plays a crucial role in stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Triphenylaluminum: Contains three phenyl groups attached to the aluminum atom.
Trimethylaluminum: Composed of three methyl groups attached to the aluminum atom.
Uniqueness
Tripentylalumane is unique due to the presence of longer alkyl chains (pentyl groups) compared to other similar compounds. This results in different reactivity and solubility properties, making it suitable for specific applications where other organoaluminum compounds may not be effective.
Properties
CAS No. |
21302-44-3 |
|---|---|
Molecular Formula |
C15H33Al |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
tripentylalumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
InChI Key |
JOJQVUCWSDRWJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Al](CCCCC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



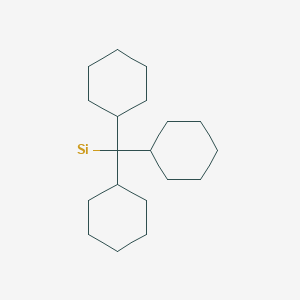
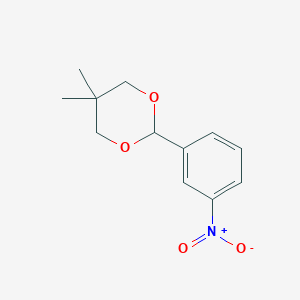
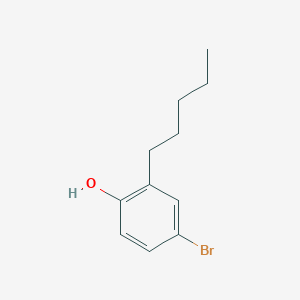
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
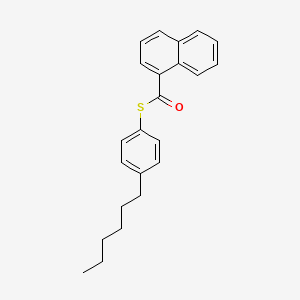

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
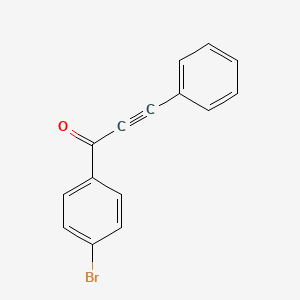
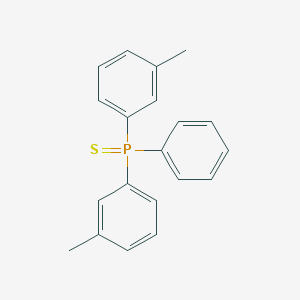
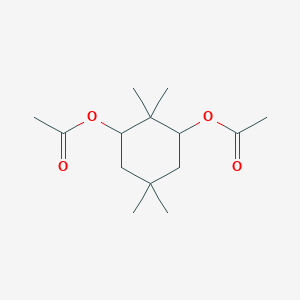
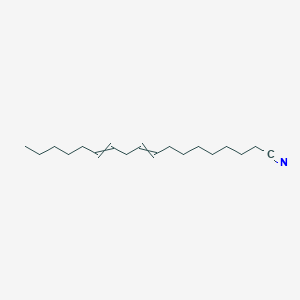
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
